N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry due to their bioisosterism with carboxylic acids and amides. This particular compound features a tetrazole ring attached to a cyclohexyl group and a benzamide moiety substituted with three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multicomponent reaction known as the Ugi-azide reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source (such as trimethylsilyl azide) in a one-pot procedure. The reaction is often carried out in a solvent like methanol or water, with catalysts such as tetradecyltrimethylammonium bromide (TTAB) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction rate and yield, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioisosterism with carboxylic acids makes it useful in the design of enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar tetrazole derivatives .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)19-11-16-20-21-22-23(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHGHOPESSDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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